4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABVVIJPBJWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-methylbenzoic acid and 3-(trifluoromethyl)aniline.
Acylation Reaction: The 4-amino-3-methylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a class of N-arylbenzamides with trifluoromethylphenyl substituents. Key structural analogs include:
Notes:
- Substitution patterns (e.g., amino at position 2 vs. 4) significantly alter electronic properties and binding affinities .
Physicochemical Properties
- Purity : Synthesized analogs, including the target compound, consistently show >99% purity via HPLC .
- Yield : The target compound’s analogs are synthesized with yields ranging from 69% (compound 17, ) to 86% (compound 19, ), comparable to other benzamide derivatives .
- Thermal Stability : Melting points for related compounds vary widely (72–315°C), influenced by substituents (e.g., morpholine or piperazine rings in ) .
Biological Activity
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. Its unique structural features, including an amino group and a trifluoromethyl moiety, enhance its biological activity by improving lipophilicity and enabling effective interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁F₃N₂O
- Key Functional Groups :
- Amino group (-NH₂)
- Trifluoromethyl group (-CF₃)
- Benzamide structure
The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its interaction with cellular targets.
The primary mechanism of action for this compound involves its role as a CGRP receptor antagonist , which inhibits the activity of the Calcitonin Gene-Related Peptide (CGRP) signaling pathway. This pathway is crucial in pain transmission and inflammatory responses .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through the inhibition of specific receptor tyrosine kinases (RTKs). It has shown potential against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In vitro studies have demonstrated IC50 values in the low micromolar range, suggesting potent inhibitory effects on tumor growth .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It interacts with peripheral sensory trigeminal nerves involved in pain pathways, indicating a potential application in treating conditions characterized by inflammation and pain.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Tyrosine Kinases :
- Cell Cycle Arrest :
- Docking Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High (IC50 < 10 µM) | Moderate | CGRP receptor antagonist |
| Similar Compound A | Moderate | High | Tyrosine kinase inhibitor |
| Similar Compound B | Low | Moderate | Non-specific kinase inhibitor |
This table illustrates that while several compounds exhibit anticancer and anti-inflammatory activities, this compound stands out due to its dual action on both cancer cell proliferation and inflammatory pathways.
Q & A
Q. What synthetic strategies are recommended for 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, and what safety protocols are essential?
A multi-step synthesis is typically employed, involving coupling reactions between substituted benzoyl chlorides and aminophenyl derivatives. Critical steps include the use of sodium carbonate to neutralize HCl byproducts and purification via column chromatography. Safety protocols must address:
- Hazard analysis for reagents like dichloromethane and p-trifluoromethyl benzoyl chloride, including proper ventilation and PPE .
- Mutagenicity testing : Ames II testing is recommended for anomeric amide derivatives, as some analogs exhibit mutagenic potential comparable to benzyl chloride .
Q. What analytical methods are optimal for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the trifluoromethyl and amino groups.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar benzamides (e.g., orthorhombic crystal system with P2₁2₁2₁ symmetry) .
Q. How does the trifluoromethyl group influence solubility and reactivity?
The -CF₃ group enhances lipophilicity (logP ~3.5), improving membrane permeability. However, it introduces steric hindrance, requiring optimization of reaction temperatures (e.g., 45–60°C) during amide bond formation to avoid decomposition .
Advanced Research Questions
Q. How can contradictions in reported antibacterial activity be resolved?
Discrepancies in ICₓ₀ values may arise from:
- Target specificity : Cross-validate enzyme inhibition assays (e.g., acps-pptase vs. non-targeted bacterial enzymes) .
- Biophysical techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and affinity .
- Computational modeling : Density Functional Theory (DFT) can predict electronic effects of the -CF₃ group on target interactions .
Q. What experimental designs are critical for elucidating metabolic stability?
- In vitro microsomal assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation at the methyl group) .
- Isotopic labeling : Incorporate ¹⁴C or ¹⁹F NMR probes to track metabolite formation .
- Structure-Activity Relationship (SAR) : Compare analogs with -CF₃ replaced by -CH₃ or -Cl to assess metabolic stability trends .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Resolve torsional angles between the benzamide core and trifluoromethylphenyl group. For example, similar compounds exhibit dihedral angles of 15–25°, influencing π-π stacking with biological targets .
- Disorder modeling : Address electron density ambiguities using refinement software like SHELXL .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
| Parameter | Approach |
|---|---|
| Core modifications | Synthesize analogs with halogen (F, Cl) or electron-withdrawing (-NO₂) substitutions. |
| Side-chain variations | Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects. |
| Assays | Prioritize enzyme inhibition (IC₅₀), cytotoxicity (CC₅₀), and logD measurements. |
Q. What computational tools are recommended for mechanistic studies?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS.
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses with acps-pptase .
- ADMET prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to address inconsistent results in enzyme inhibition assays?
- Buffer conditions : Verify pH (7.4 vs. 6.8) and ionic strength, which affect -CF₃ group protonation.
- Enzyme sources : Compare recombinant vs. native acps-pptase activity, as post-translational modifications may alter binding pockets .
- Control compounds : Include known inhibitors (e.g., triclosan) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
